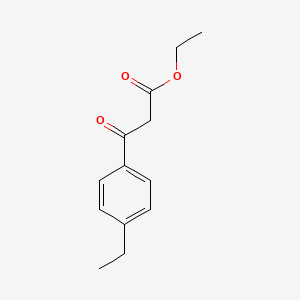

Ethyl (4-ethylbenzoyl)acetate

Description

Overview of β-Ketoester Chemistry in Organic Synthesis

The chemistry of β-ketoesters is rich and varied, primarily due to the presence of acidic α-protons and two electrophilic carbonyl centers. This duality allows them to act as both nucleophiles (in the form of their enolates) and electrophiles, making them key participants in a wide array of carbon-carbon bond-forming reactions.

One of the cornerstone reactions for the synthesis of β-ketoesters is the Claisen condensation . This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-ketoester. A mixed Claisen condensation, utilizing two different esters, is also a common strategy, particularly when one of the esters lacks α-protons and can therefore only act as the electrophilic acceptor.

Once formed, β-ketoesters can undergo a variety of transformations, including:

Alkylation and Acylation: The acidic α-proton can be readily removed by a base to form a stabilized enolate, which can then be alkylated or acylated to introduce new substituents.

Decarboxylation: The ester group can be hydrolyzed and the resulting β-ketoacid can be easily decarboxylated upon heating to yield a ketone.

Knorr Pyrrole Synthesis: Reaction with an α-amino ketone to form substituted pyrroles.

Hantzsch Pyridine (B92270) Synthesis: A multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to produce dihydropyridines, which can be subsequently oxidized to pyridines.

This versatility has established β-ketoesters as indispensable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.

Rationale for Investigating Ethyl (4-Ethylbenzoyl)acetate within β-Ketoester Research

The investigation of specific substituted β-ketoesters like this compound is driven by the desire to fine-tune the steric and electronic properties of synthetic intermediates. The presence of the 4-ethyl group on the phenyl ring can influence the reactivity of the molecule in several ways:

Electronic Effects: The ethyl group is an electron-donating group, which can subtly modulate the reactivity of the aromatic ring and the adjacent carbonyl group.

Steric Hindrance: The ethyl group can introduce steric bulk, which may influence the regioselectivity and stereoselectivity of reactions at the α-carbon or the carbonyl groups.

Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule, which can be a desirable property in the design of bioactive compounds.

By studying the synthesis and reactivity of this compound, chemists can gain a deeper understanding of how substituents on the benzoyl moiety impact the behavior of the β-ketoester core, enabling the design of more efficient and selective synthetic routes to target molecules.

Historical Context of Related Benzoylacetates in Chemical Literature

The study of benzoylacetates dates back to the late 19th century with the pioneering work on the Claisen condensation. Ethyl benzoylacetate, the parent compound of the molecule of interest, has been a subject of chemical investigation for over a century. Its synthesis was first reported via the condensation of ethyl acetate (B1210297) and ethyl benzoate (B1203000) using sodium ethoxide as a base. chemicalbook.comchemicalbook.com

Over the years, numerous methods for the preparation of ethyl benzoylacetate have been developed, including the reaction of acetophenone (B1666503) with diethyl carbonate and the hydrolysis of ethyl 2-benzoyl-3-oxobutanoate. chemicalbook.com These foundational studies on the synthesis and reactivity of the basic benzoylacetate scaffold have paved the way for the exploration of a wide variety of substituted analogs, including those with alkyl, halogen, and nitro groups on the phenyl ring. The investigation of these derivatives has been crucial in understanding the structure-activity relationships in various chemical transformations and in the development of new synthetic methodologies.

Scope and Objectives of Academic Research on this compound

Academic research on this compound, while not as extensive as that on its parent compound, is focused on several key areas:

Development of Efficient Synthetic Routes: A primary objective is to establish high-yielding and scalable methods for the synthesis of this compound, often through variations of the Claisen condensation. This includes the optimization of reaction conditions, such as the choice of base, solvent, and temperature.

Characterization of Physicochemical Properties: Detailed characterization of the compound's physical and spectroscopic properties is essential for its identification and for understanding its chemical behavior. This includes determining its melting point, boiling point, refractive index, and acquiring detailed NMR, IR, and mass spectrometry data.

Exploration of its Synthetic Utility: A significant portion of the research is dedicated to exploring the utility of this compound as a building block in the synthesis of more complex molecules. This involves investigating its reactivity in a variety of chemical transformations and its potential as a precursor to novel heterocyclic compounds, which are often of interest in medicinal chemistry and materials science.

Comparative Reactivity Studies: Comparing the reactivity of this compound with that of other substituted benzoylacetates helps to elucidate the influence of the 4-ethyl substituent on reaction outcomes and mechanisms.

Through these research efforts, the scientific community aims to expand the synthetic toolbox available to organic chemists and to uncover new applications for this versatile β-ketoester.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-ethylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGRWZIBEZTWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Ethyl 4 Ethylbenzoyl Acetate

Direct Synthetic Routes to Ethyl (4-Ethylbenzoyl)acetate

Direct routes are often favored for their efficiency and involve the formation of the β-ketoester linkage as the central transformation. These methods include classical organic reactions tailored to the specific substituents of the target molecule.

One of the most fundamental methods for the synthesis of esters is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol. byjus.com In the context of this compound, its corresponding carboxylic acid precursor, 4-ethylbenzoyl acetic acid, is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgwvu.edu

The reaction is an equilibrium process. libretexts.org To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of ethanol, which also serves as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus. libretexts.orgathabascau.ca The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the ethanol molecule. byjus.com Subsequent proton transfer and elimination of a water molecule yield the final ester. byjus.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-Ethylbenzoyl Acetic Acid, Ethanol | Formation of the ester |

| Catalyst | Concentrated H₂SO₄, TsOH | To protonate the carbonyl and increase reactivity |

| Temperature | Reflux | To increase reaction rate |

| Key Strategy | Use of excess ethanol or removal of water | To drive the reaction equilibrium toward products |

The Claisen condensation is a cornerstone reaction for the formation of β-ketoesters. pressbooks.pub A mixed (or crossed) Claisen condensation is particularly suitable for synthesizing this compound. askthenerd.com This approach involves the reaction between an ester that can form an enolate (like ethyl acetate) and one that cannot (like ethyl 4-ethylbenzoate). vaia.com Since ethyl 4-ethylbenzoate (B1233868) lacks α-hydrogens, it cannot self-condense, thus minimizing the formation of unwanted byproducts. askthenerd.com

The reaction is carried out in the presence of a strong base, such as sodium ethoxide. The base deprotonates the α-carbon of ethyl acetate (B1210297) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-ethylbenzoate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of this compound. pressbooks.pub A full equivalent of base is required because the resulting β-ketoester is acidic and will be deprotonated by the base, a step that drives the reaction to completion. pressbooks.pub

An alternative condensation strategy is the acylation of an ethyl acetoacetate (B1235776) enolate. In this method, ethyl acetoacetate is first treated with a base (e.g., sodium ethoxide) to form its enolate. This enolate is then reacted with 4-ethylbenzoyl chloride. orgsyn.orgstackexchange.com The nucleophilic enolate attacks the acyl chloride, displacing the chloride ion and forming an intermediate which is subsequently hydrolyzed to yield this compound. This method is analogous to the preparation of ethyl benzoylacetate from benzoyl chloride and ethyl acetoacetate. orgsyn.org

Table 2: Comparison of Condensation Reaction Approaches

| Method | Key Reagents | Base | Key Intermediate |

|---|---|---|---|

| Mixed Claisen | Ethyl 4-ethylbenzoate, Ethyl acetate | Sodium ethoxide | Ethyl acetate enolate |

| Acylation | 4-Ethylbenzoyl chloride, Ethyl acetoacetate | Sodium ethoxide | Ethyl acetoacetate enolate |

The regioselective introduction of an ethyl group onto the aromatic ring of ethyl benzoylacetate via a Friedel-Crafts reaction is a theoretically possible but synthetically challenging route. masterorganicchemistry.com Friedel-Crafts alkylation or acylation reactions are classic methods for attaching substituents to aromatic rings. libretexts.org However, the existing benzoyl group on the ethyl benzoylacetate scaffold is an electron-withdrawing group.

This has two significant consequences for a subsequent Friedel-Crafts reaction:

Deactivation: The electron-withdrawing nature of the acyl group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. masterorganicchemistry.com

Directing Effect: The benzoyl group is a meta-director. libretexts.org This means it would direct any incoming electrophile (like an ethyl group) to the meta (3-position) on the benzene (B151609) ring, rather than the desired para (4-position).

Due to this inherent regioselectivity, direct Friedel-Crafts alkylation of ethyl benzoylacetate is not a viable method for the primary synthesis of this compound, as it would predominantly yield the meta-substituted isomer, which is difficult to separate from any minor para product formed.

Indirect Synthesis of the this compound Framework

Indirect routes begin with precursors that already contain the substituted aromatic moiety, and the β-ketoester functionality is constructed in a subsequent step.

A common and effective indirect synthesis starts with 4-ethylacetophenone. This ketone already possesses the required 4-ethylbenzoyl portion of the target molecule. The synthesis is completed by introducing the ethoxycarbonyl group (-COOEt) onto the methyl carbon.

This can be achieved through condensation with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide. orgsyn.org The base abstracts a proton from the α-carbon of 4-ethylacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl carbonate and leading to the formation of the β-ketoester after the elimination of an ethoxide ion. This strategy is a well-established method for converting ketones into β-ketoesters. orgsyn.orgnih.gov Another reagent that can be used for this transformation is ethyl chloroformate in the presence of a suitable base. nih.gov

Table 3: Indirect Synthesis from 4-Ethylacetophenone

| Reagent for Carbonylation | Base | Reaction Type |

|---|---|---|

| Diethyl Carbonate | Sodium Hydride (NaH), Sodium Ethoxide | Nucleophilic Acyl Substitution |

Modern organic synthesis has produced several innovative catalytic methods for forming β-ketoesters that can be applied to substituted aromatic systems. These methods often offer milder reaction conditions, higher efficiency, and broader substrate scope compared to traditional techniques.

One such approach is the palladium-catalyzed carbonylative Suzuki-Miyaura coupling . This reaction can synthesize aromatic β-ketoesters by coupling α-iodo esters (like ethyl iodoacetate) with arylboronic acids (like 4-ethylphenylboronic acid) under a carbon monoxide (CO) atmosphere. rsc.org The reaction uses a palladium catalyst and can proceed under either photo-irradiated or thermal conditions. rsc.org

Another advanced method is the palladium-catalyzed β-arylation of α-keto esters . nih.gov While this method typically introduces an aryl group to a pre-existing α-keto ester, variations and related cross-coupling technologies continue to evolve, providing new pathways to complex ketoesters.

Enzyme-catalyzed reactions also represent a novel approach. For instance, lipase-catalyzed transesterification can be used to synthesize β-keto esters under mild, often solvent-free conditions, offering a green chemistry alternative. google.com These enzymatic methods can also be employed to produce optically active β-keto esters, which are valuable intermediates in pharmaceutical synthesis. google.com

Furthermore, various other metal catalysts have been explored for the synthesis of β-ketoesters. Catalysts such as NbCl₅ and molybdenum(VI) dichloride dioxide have been shown to effectively mediate the condensation of aldehydes with ethyl diazoacetate to furnish β-ketoesters in high yields under mild conditions. organic-chemistry.org These catalytic systems provide valuable alternatives for constructing the β-ketoester framework.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, the catalytic system (primarily the base), and the temperature and pressure under which the reaction is conducted. While specific research data for the optimization of this compound synthesis is not extensively detailed in publicly available literature, the well-established principles of the Claisen condensation provide a robust framework for enhancing its yield and purity. fiveable.menih.gov

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly employed. These solvents are effective at solvating the cationic counter-ion of the base (e.g., Na⁺ or Li⁺) without interfering with the nucleophilic enolate. Non-polar aprotic solvents like benzene and toluene (B28343) have also been used in similar Claisen condensations, often in conjunction with strong bases like sodium hydride. orgsyn.org The selection of the solvent is often linked to the choice of the base and the desired reaction temperature.

To illustrate the potential impact of solvent choice on the synthesis of a β-keto ester like this compound, the following table generalizes the expected outcomes based on established principles of the Claisen condensation.

| Solvent | Expected Effect on Reaction Rate | Rationale | Potential Issues |

|---|---|---|---|

| Tetrahydrofuran (THF) | Favorable | Good at solvating the base cation, stabilizing the enolate intermediate. | Must be rigorously dried; peroxide formation risk. |

| Diethyl Ether | Moderate | Similar to THF but with a lower boiling point, which can be advantageous for temperature control. | Highly volatile and flammable; must be anhydrous. |

| Benzene/Toluene | Favorable with specific bases | Effective when used with bases like sodium hydride; can facilitate higher reaction temperatures. | Toxicity of benzene; requires careful handling. |

| Ethanol | Not Recommended | As a protic solvent, it will protonate the enolate, inhibiting the condensation reaction. | Reacts with the base and the enolate. |

In the context of the Claisen condensation, the "catalytic system" primarily refers to the base used to generate the enolate. The choice of base is paramount as it must be strong enough to deprotonate the α-carbon of the ester (ethyl acetate in this case) but should not lead to undesirable side reactions such as saponification. wikipedia.orgyoutube.com A stoichiometric amount of base is required because the final product, the β-keto ester, is more acidic than the starting ester and is deprotonated by the alkoxide base, which drives the reaction equilibrium towards the product. wikipedia.org

Commonly used bases for the synthesis of compounds like this compound include:

Sodium ethoxide (NaOEt): This is a classic and frequently used base for Claisen condensations, particularly when ethyl esters are used as reactants. orgsyn.orglibretexts.org The ethoxide generated as a byproduct does not introduce a different alkoxide that could lead to transesterification.

Sodium hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the ester. The hydrogen gas evolved drives the reaction forward. It is often used in aprotic solvents like THF or toluene.

Lithium diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base. wikipedia.orgnumberanalytics.com LDA is particularly useful in mixed (or crossed) Claisen condensations as it can rapidly and quantitatively convert an ester to its enolate at low temperatures, minimizing self-condensation.

The following table summarizes the characteristics and applications of these bases in the synthesis of β-keto esters.

| Base | Typical Solvent | Key Advantages | Considerations |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (in situ) or aprotic solvents | Cost-effective; avoids transesterification with ethyl esters. | Equilibrium reaction; requires stoichiometric amounts. |

| Sodium Hydride (NaH) | THF, Toluene | Irreversible deprotonation; drives the reaction to completion. | Flammable (H₂ gas byproduct); moisture-sensitive. |

| Lithium Diisopropylamide (LDA) | THF | Very strong and non-nucleophilic; allows for kinetic control at low temperatures. | Requires low temperatures (-78 °C); moisture-sensitive. |

Temperature is a critical parameter that influences both the rate of reaction and the prevalence of side reactions in the synthesis of this compound. Generally, Claisen condensations are conducted at temperatures ranging from room temperature to mild heating (e.g., refluxing THF or benzene). fiveable.me

Lower Temperatures: Using a very strong base like LDA often necessitates low temperatures (e.g., -78 °C) to control the reaction and prevent decomposition of the base and unwanted side reactions. Lower temperatures can also enhance selectivity in certain cases. numberanalytics.com

Room Temperature to Mild Heating: Reactions with sodium ethoxide or sodium hydride are typically run at room temperature or with gentle heating to increase the reaction rate. fiveable.meorgsyn.org For instance, a procedure for a similar condensation involves heating at 140-150 °C for several hours. orgsyn.org However, excessively high temperatures can promote side reactions such as aldol-type condensations or decomposition of the product.

The influence of pressure on the Claisen condensation for the synthesis of β-keto esters is not a commonly optimized parameter under standard laboratory conditions, as the reaction is typically carried out in the liquid phase at atmospheric pressure. The reaction does not involve gaseous reactants or products in a way that would make pressure a significant variable for influencing the reaction equilibrium, unlike some industrial processes. Distillation of the final product, this compound, is often performed under reduced pressure to prevent thermal decomposition at its normal boiling point. orgsyn.orgorgsyn.org

The table below outlines the general influence of temperature on the synthesis.

| Parameter | Condition | Effect on Reaction | Rationale |

|---|---|---|---|

| Temperature | Low (-78 °C) | Slower rate, higher selectivity (with specific bases like LDA). | Favors kinetic control and stability of strong bases. |

| Room Temperature to Mild Heat (e.g., reflux) | Increased reaction rate. | Provides sufficient activation energy for the condensation. | |

| High (>150 °C) | Potential for increased side reactions and decomposition. | Can lead to lower yields and purification challenges. | |

| Pressure | Atmospheric | Standard condition for the condensation reaction. | The reaction is in the liquid phase and not significantly pressure-dependent. |

| Reduced (Vacuum) | Used during purification (distillation). | Lowers the boiling point of the product, preventing thermal decomposition. |

Mechanistic Investigations of Reactions Involving Ethyl 4 Ethylbenzoyl Acetate

Enolization and Tautomerism Mechanisms of Ethyl (4-Ethylbenzoyl)acetate

A defining characteristic of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a thermodynamically controlled process. thermofisher.com The keto tautomer is generally the more stable and, therefore, the predominant form at room temperature. thermofisher.com However, the enol form is significantly stabilized by two key factors: conjugation of the carbon-carbon double bond with both the benzoyl ring and the ester carbonyl group, and the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ketonic carbonyl oxygen. libretexts.orgyoutube.com

The interconversion between the keto and enol forms is typically slow but can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Mechanism: In the presence of an acid, the ketonic carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A weak base, such as the solvent, then abstracts an α-hydrogen, leading to the formation of the C=C double bond and regeneration of the acid catalyst to yield the enol. youtube.com

Base-Catalyzed Mechanism: Under basic conditions, a base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate ion. This ambident nucleophile can then be protonated on the oxygen atom by a weak acid (like water or the conjugate acid of the base) to give the enol form. youtube.com

The equilibrium position can be influenced by factors such as solvent polarity and temperature. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium, as distinct signals for the protons of both the keto and enol forms can be observed and quantified. thermofisher.comlibretexts.org

Table 1: Representative Keto-Enol Equilibrium Compositions for β-Dicarbonyl Compounds

| Compound | % Enol Form (in pure liquid) | Key Stabilizing Factors for Enol |

|---|---|---|

| Acetylacetone (2,4-pentanedione) | ~85% | Intramolecular H-bonding, Conjugation libretexts.org |

| Ethyl acetoacetate (B1235776) | ~8-10% | Intramolecular H-bonding, Conjugation thermofisher.comlibretexts.org |

| This compound | (Not specified, but expected to be significant) | Extended conjugation with aryl ring, Intramolecular H-bonding |

Nucleophilic and Electrophilic Reactions of the β-Ketoester System

The dual functionality of this compound allows it to act as both an electrophile at its carbonyl carbons and, more commonly, as a nucleophile via its enolate form.

Under acidic conditions, the reactivity of this compound is often initiated by protonation of one of the carbonyl oxygens. This enhances the electrophilicity of the corresponding carbon atom, making it susceptible to attack by weak nucleophiles.

A key acid-catalyzed reaction for β-ketoesters is acetalization, particularly the formation of cyclic acetals (ketals). For instance, in the presence of an acid catalyst like sulfuric acid or a Brønsted acidic ionic liquid, this compound can react with diols such as ethylene (B1197577) glycol. researchgate.net The mechanism involves initial protonation of the ketone carbonyl, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfers and elimination of a water molecule, followed by intramolecular attack by the second hydroxyl group, leads to the formation of a stable cyclic ketal. Such reactions are often employed to protect the ketone functionality during subsequent chemical transformations.

The most common reactions of β-ketoesters are base-mediated and proceed through the formation of an enolate ion. The α-hydrogens of this compound are significantly acidic (pKa typically in the range of 10-13) due to the electron-withdrawing effect of the adjacent carbonyl groups, which stabilize the resulting conjugate base (the enolate) through resonance. sciencemadness.org

This enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen. researchgate.net Reactions with electrophiles can therefore result in either C-alkylation or O-alkylation. The outcome is influenced by factors such as the nature of the electrophile, the counter-ion, the solvent, and the leaving group. Hard electrophiles tend to favor O-alkylation, while softer electrophiles and conditions that favor thermodynamic control typically lead to the more stable C-alkylated product. researchgate.net

A classic example is the alkylation of the enolate with an alkyl halide. sciencemadness.org This reaction is often carried out using a base like sodium ethoxide in ethanol (B145695) or milder conditions using potassium carbonate with a phase-transfer catalyst. sciencemadness.org The mechanism involves the deprotonation of the β-ketoester to form the enolate, which then acts as a nucleophile in an SN2 reaction with the alkyl halide to form a new carbon-carbon bond at the α-position.

The nucleophilic enolate of this compound is a key intermediate in various metal-catalyzed cross-coupling reactions. Palladium-catalyzed α-arylation is a prominent example for benzoyl-substituted systems. This reaction forms a carbon-carbon bond between the α-carbon of the ketoester and an aryl group, providing a powerful method for constructing complex molecular frameworks.

The catalytic cycle is generally understood to proceed via the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl complex.

Enolate Formation: A base deprotonates the this compound at the α-position to generate the corresponding enolate.

Transmetalation (or coordination/deprotonation): The enolate coordinates to the palladium center, displacing a ligand.

Reductive Elimination: The aryl group and the enolate α-carbon couple, reductively eliminating from the palladium center to form the α-arylated product and regenerate the Pd(0) catalyst.

Other metals, such as molybdenum, have been used to catalyze the synthesis of β-keto esters from aldehydes and diazoacetates, highlighting the broad utility of metal catalysis in reactions involving this functional group. organic-chemistry.org

Intramolecular Cyclization Mechanisms Initiated by this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve an initial intermolecular reaction to introduce a new functional group, followed by a base- or acid-catalyzed ring closure.

For example, it can serve as a component in multicomponent reactions to build complex cyclic structures. researchgate.net In a typical pathway, the enolate of this compound might first react with an electrophile containing a second reactive site. For instance, reaction with an α,β-unsaturated ketone (Michael addition) followed by an intramolecular aldol (B89426) condensation (Robinson annulation) can lead to the formation of six-membered rings.

Another common strategy involves condensation with dinucleophiles. Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles, while reaction with urea (B33335) or thiourea (B124793) can yield pyrimidines. The mechanism generally involves initial nucleophilic attack by one of the nucleophilic centers of the reagent on a carbonyl carbon of the β-ketoester, followed by condensation and dehydration to form the heterocyclic ring. researcher.life

Table 2: Examples of Cyclization Reactions Involving β-Ketoesters

| Reaction Name | Reactant Partner | Resulting Heterocycle | General Mechanism |

|---|---|---|---|

| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine (B1217469) | Knoevenagel condensation followed by Michael addition and cyclization |

| Paal-Knorr Synthesis (variant) | Amine/Hydrazine | Pyrrole/Pyrazole (B372694) | Condensation with a 1,4-dicarbonyl system (formed in situ) |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone | Acid-catalyzed multicomponent condensation |

Radical Reactions and Photochemical Transformations

While ionic pathways dominate the chemistry of β-ketoesters, radical and photochemical reactions offer alternative mechanistic routes. The benzoyl moiety in this compound can act as a chromophore, absorbing UV light to enter an excited state.

Upon irradiation, the excited benzoyl group can initiate radical reactions. One plausible mechanism is intramolecular hydrogen abstraction, where the excited carbonyl oxygen abstracts an α-hydrogen, generating a diradical intermediate. This diradical can then undergo various subsequent reactions, such as cyclization or fragmentation.

Alternatively, the compound can participate in intermolecular photochemical reactions. In the presence of a suitable hydrogen donor, the excited ketone can abstract a hydrogen atom to form a ketyl radical. Furthermore, β-ketoesters can be precursors for acyl radicals. uni-regensburg.de Photochemical methods can be employed to generate radicals from alkyl electrophiles using an organic catalyst, which could then react with the β-ketoester system. scispace.com These radical pathways, while less common than their ionic counterparts, provide access to unique chemical transformations and products.

Spectroscopic and Advanced Structural Elucidation of Ethyl 4 Ethylbenzoyl Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Ethyl (4-ethylbenzoyl)acetate provides distinct signals corresponding to the various proton environments in the molecule. The aromatic region of the spectrum is characterized by two sets of doublets, a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons on the aromatic ring ortho to the ethyl group typically appear at a different chemical shift than those ortho to the benzoyl group, leading to this characteristic splitting.

The aliphatic portion of the spectrum reveals signals for the ethyl group attached to the benzene ring and the ethyl ester group. The ethyl group on the aromatic ring gives rise to a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. Similarly, the ethyl ester group exhibits a quartet for the methylene protons adjacent to the oxygen atom and a triplet for the terminal methyl protons. The methylene protons situated between the two carbonyl groups appear as a distinct singlet. The keto-enol tautomerism inherent to β-keto esters can also be observed, with a characteristic signal for the enolic proton appearing at a significantly downfield chemical shift, often above 12 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (ortho to C=O) | ~7.9 | d | ~8.0 |

| Aromatic Protons (ortho to ethyl) | ~7.3 | d | ~8.0 |

| Methylene (-CH2-) of ester | ~4.2 | q | ~7.1 |

| Methylene (-CH2-) between carbonyls | ~3.9 | s | - |

| Methylene (-CH2-) of aromatic ethyl | ~2.7 | q | ~7.6 |

| Methyl (-CH3) of aromatic ethyl | ~1.25 | t | ~7.6 |

| Methyl (-CH3) of ester | ~1.2 | t | ~7.1 |

| Enolic Proton | >12 | s | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon of the ketone is typically found further downfield compared to the ester carbonyl carbon.

The aromatic region will display four signals for the 1,4-disubstituted benzene ring due to symmetry. The carbon atom attached to the ethyl group and the carbon atom attached to the benzoyl group will have distinct chemical shifts, as will the carbons ortho and meta to these substituents. The aliphatic carbons of the two ethyl groups and the methylene carbon between the carbonyls will also show characteristic signals.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~192 |

| Ester Carbonyl (C=O) | ~167 |

| Aromatic C (quaternary, attached to C=O) | ~135 |

| Aromatic C (quaternary, attached to ethyl) | ~150 |

| Aromatic CH (ortho to C=O) | ~128 |

| Aromatic CH (ortho to ethyl) | ~129 |

| Methylene (-CH2-) of ester | ~61 |

| Methylene (-CH2-) between carbonyls | ~45 |

| Methylene (-CH2-) of aromatic ethyl | ~29 |

| Methyl (-CH3) of aromatic ethyl | ~15 |

| Methyl (-CH3) of ester | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons of the aromatic ethyl group (methylene and methyl) and the ethyl ester group (methylene and methyl). It would also confirm the coupling between the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons. ustc.edu.cnresearchgate.netepfl.ch The HSQC/HMQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, for instance, the aromatic protons to their respective aromatic carbons and the aliphatic protons to their corresponding aliphatic carbons. ustc.edu.cnresearchgate.netepfl.ch This allows for the definitive assignment of both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. ustc.edu.cnepfl.chyoutube.com For this compound, the HMBC spectrum is crucial for confirming the connectivity of the entire molecule. For example, correlations would be seen between the aromatic protons and the ketone carbonyl carbon, and between the methylene protons of the ester and the ester carbonyl carbon. It would also show correlations between the protons of the ethyl group on the ring and the aromatic carbons, solidifying the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The ketone (C=O) stretching vibration typically appears in the range of 1680-1700 cm⁻¹. The ester (C=O) stretching vibration is generally observed at a higher frequency, typically between 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation of the benzoyl group's carbonyl with the aromatic ring can slightly lower its stretching frequency compared to a simple aliphatic ketone. pg.edu.plspectroscopyonline.com The presence of these two distinct, strong carbonyl bands is a key characteristic of the molecule's FT-IR spectrum. Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching vibrations for the ester group. orgchemboulder.com

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. In this compound, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C=C bonds of the aromatic ring typically show strong bands in the 1580-1620 cm⁻¹ region. The carbonyl stretching vibrations are also observable in the Raman spectrum, though they may be weaker than in the FT-IR spectrum. The various C-H bending and stretching vibrations of the aliphatic and aromatic parts of the molecule will also give rise to characteristic Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which in turn confirms its molecular formula. The molecular formula for the related compound, ethyl benzoylacetate, is C₁₁H₁₂O₃, with a molecular weight of 192.2112 g/mol . nist.govnist.gov This precise mass is a critical piece of data for confirming the identity of the compound and is a standard feature in chemical databases like the NIST Chemistry WebBook. nist.govnist.gov

The technique of electrospray ionization (ESI) is often coupled with HRMS. In this method, the sample is ionized, and the resulting ions are guided into the mass analyzer. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a high-resolution mass spectrum. For instance, the collision cross-section of the [M+Na]⁺ ion of ethyl benzoylacetate has been determined to be 155.9 Ų using ion mobility spectrometry coupled with mass spectrometry. nih.gov This level of detail is crucial for distinguishing between isomers and for the unambiguous identification of the compound in complex mixtures.

Table 1: HRMS Data for Ethyl Benzoylacetate

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | nist.govnist.gov |

| Molecular Weight | 192.2112 g/mol | nist.govnist.gov |

| CAS Registry Number | 94-02-0 | nist.govnih.gov |

This table presents the fundamental molecular data for ethyl benzoylacetate, a closely related compound, as a reference.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For example, the crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate reveals that the phenyl and imidazole (B134444) rings are not coplanar, with dihedral angles of 45.4(1)° and 52.5(1)°. nih.gov The ethyl acetate (B1210297) substituent is also significantly twisted out of the plane of the imidazole ring. nih.gov This non-planar conformation is influenced by intramolecular hydrogen bonds. nih.gov

In another related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, the molecule exhibits conformational flexibility, with three different conformations present in the asymmetric unit of the crystal. nih.gov These variations are primarily in the torsion angle of the ethoxy group and the dihedral angle between the two phenyl rings. nih.gov

The crystal structure of ethyl 4-(3-chlorobenzamido)benzoate was determined to be in the triclinic space group P-1. eurjchem.com The detailed bond lengths and angles provide a complete picture of the molecule's solid-state conformation. eurjchem.com Such studies on analogous compounds suggest that this compound would also exhibit a non-planar structure with specific bond lengths and angles that can be precisely determined through X-ray diffraction analysis.

Table 2: Crystallographic Data for a Related Imidazole Derivative

| Parameter | Value | Reference |

| Compound | Ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate | nih.gov |

| Formula | C₂₂H₂₂N₂O₃ | nih.gov |

| Dihedral Angle (Phenyl-Imidazole) | 45.4(1)°, 52.5(1)° | nih.gov |

| Dihedral Angle (Phenyl-Phenyl) | 88.1(1)° | nih.gov |

This table showcases the type of detailed geometric information that can be obtained from X-ray crystallography, using a related compound as an example.

Electronic Absorption and Emission Spectroscopy (UV-Vis, PL) for Optoelectronic Properties

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are key techniques for investigating the optoelectronic properties of a molecule. These methods provide information about the electronic transitions that occur when a molecule absorbs and emits light.

The UV-Vis absorption spectrum of a compound reveals the wavelengths at which it absorbs light, corresponding to electronic excitations from the ground state to higher energy states. For instance, the UV-Vis spectrum of ethyl acetate shows an absorption maximum at 206 nm. sielc.com The absorption spectra of more complex molecules, such as porphyrin derivatives, can exhibit characteristic band patterns. researchgate.net The environment, such as the solvent and pH, can influence the UV-Vis spectrum. sielc.comresearchgate.net

Photoluminescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. This emission provides insights into the de-excitation pathways and the electronic structure of the excited states. The fluorescence quantum yield (Φf) and singlet oxygen quantum yield (ΦΔ) are important parameters that can be determined from these studies and are crucial for applications in areas like photodynamic therapy. researchgate.net

While specific UV-Vis and PL data for this compound were not found in the search results, the study of related compounds indicates that it would likely exhibit absorption in the UV region. The exact position of the absorption maximum and its photoluminescent properties would depend on the specific electronic structure of the molecule.

Table 3: Spectroscopic Data for Related Compounds

| Compound/Solvent | Technique | Absorption Maxima (λmax) | Reference |

| Ethyl Acetate | UV-Vis | 206 nm | sielc.com |

| TEtPP in Ethyl Acetate | UV-Vis | Characteristic porphyrin bands | researchgate.net |

| Various porphyrins in Ethyl Acetate | UV-Vis | Measured at 3.0 × 10⁻⁵ mol/L | researchgate.net |

This table provides examples of UV-Vis absorption data for related compounds and solvents, illustrating the type of information obtained from this technique.

Computational Chemistry and Theoretical Studies on Ethyl 4 Ethylbenzoyl Acetate

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic properties of Ethyl (4-ethylbenzoyl)acetate at the molecular level. These methods allow for the detailed examination of its conformational landscape and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground-state properties of molecules like this compound. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For instance, calculations can determine the most stable conformation of the molecule, which is influenced by the orientation of the ethyl and benzoyl groups.

One of the key applications of DFT in this context is the prediction of chemical reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability.

Furthermore, DFT can be used to calculate various reactivity descriptors, as defined by conceptual DFT. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and selectivity in chemical reactions.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for electronic structure analysis. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark results for the electronic properties of this compound.

These methods are particularly useful for obtaining precise values for ionization potentials, electron affinities, and electronic excitation energies. An analysis of the electron distribution and electrostatic potential maps derived from ab initio calculations can reveal detailed information about the charge distribution within the molecule, highlighting the polar nature of the carbonyl groups and the potential for intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in unraveling the intricate details of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to understand the underlying mechanisms that govern the transformation of reactants into products.

Transition State Analysis of Key Chemical Transformations

A critical aspect of mechanistic studies is the identification and characterization of transition states. These are high-energy structures that connect reactants and products on the potential energy surface. Using computational methods, the geometry and energy of transition states for reactions involving this compound, such as its synthesis via a Claisen condensation, can be precisely located.

The analysis of the vibrational frequencies of the transition state structure is essential; a single imaginary frequency confirms that the located structure is indeed a true transition state. The value of this imaginary frequency is related to the motion of the atoms along the reaction coordinate. By examining the atomic displacements associated with this vibrational mode, one can gain a clear picture of the bond-breaking and bond-forming processes that occur during the reaction.

Energy Landscape Mapping for Competing Reaction Pathways

Many chemical reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry allows for the mapping of the complete potential energy surface, which provides a comprehensive view of all possible reaction routes. For this compound, this could involve, for example, exploring the competition between O-alkylation and C-alkylation at the enolate stage.

By calculating the activation energies for each competing pathway, researchers can predict the kinetic favorability of one pathway over another. The relative energies of the intermediates and products also determine the thermodynamic outcome of the reaction. This detailed mapping of the energy landscape is invaluable for understanding reaction selectivity and for designing reaction conditions that favor the formation of the desired product.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also instrumental in predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. By simulating spectra, researchers can assign experimental signals and gain a deeper understanding of the molecule's structure and bonding.

For instance, the calculation of vibrational frequencies using DFT can be used to predict the infrared (IR) and Raman spectra. The computed frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands.

Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predicted spectra can be a powerful tool for structural elucidation, especially for complex molecules where experimental assignment can be challenging.

Electronic transitions can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods to predict the ultraviolet-visible (UV-Vis) spectrum. The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities in the experimental spectrum, providing insights into the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and how these are influenced by the surrounding environment, such as a solvent. For a molecule like this compound, with several rotatable bonds, conformational analysis is key to understanding its properties and reactivity.

Conformational Landscape:

The primary conformational flexibility in this compound arises from rotation around the single bonds of its backbone. A detailed conformational analysis performed on the closely related ethyl benzoylacetate (EBA) using Density Functional Theory (DFT) calculations reveals the most stable arrangements of the molecule. researchgate.net It is established that β-ketoesters like EBA exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond. researchgate.net

Illustrative Conformational Analysis of a β-Keto Ester Backbone: Below is a table illustrating the relative stabilities of different conformers for a model β-ketoester, based on typical findings in computational studies.

| Conformer/Tautomer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Features |

| cis-Enol 1 | ~0 (around C=C) | 0.00 | Planar chelated ring, strong intramolecular H-bond |

| cis-Enol 2 | ~180 (around C-C) | ~1.1 - 1.2 | Alternative stable enol form |

| Keto Form | N/A | Higher in energy | Flexible side chain, no intramolecular H-bond |

| Data is illustrative and based on findings for ethyl benzoylacetate. researchgate.net |

Solvent Effects:

The conformational equilibrium of molecules can be significantly influenced by the solvent. For this compound, moving from a nonpolar solvent to a polar one is expected to have a noticeable effect. Theoretical studies on similar 4-substituted phenylacetates have shown that the relative abundances of different conformers change with solvent permittivity. unifesp.br

Molecular dynamics simulations can explicitly model these solvent effects. The polar carbonyl groups of the ketone and ester moieties in this compound will interact with polar solvent molecules like water or ethanol (B145695) through dipole-dipole interactions and hydrogen bonding. These interactions can stabilize conformers with a larger dipole moment or those that are more accessible for solvent interaction, potentially shifting the equilibrium away from the internally hydrogen-bonded enol form towards more extended keto forms. The simulations would track the trajectory of the molecule, revealing the preferred conformational states in a given solvent box and the timescale of transitions between them.

Intermolecular Interaction Analysis using Energy Frameworks

Energy frameworks are a computational method used to visualize and quantify the intermolecular interactions within a crystal or between molecules in a condensed phase. This analysis helps in understanding the forces that govern molecular packing and binding. The primary types of intermolecular forces at play for this compound are van der Waals forces (including London dispersion forces) and electrostatic interactions.

Nature of Intermolecular Interactions:

For a molecule like this compound, the aromatic ring, the ethyl groups, and the hydrocarbon portion of the ester will primarily engage in van der Waals interactions. The carbonyl oxygen atoms are regions of high negative electrostatic potential and can act as hydrogen bond acceptors.

A detailed analysis of the simpler ethyl acetate (B1210297) molecule in solution provides insight into the specific interactions that can be expected. nih.gov Studies combining Raman spectroscopy and quantum chemical calculations have shown that ethyl acetate forms weak hydrogen bonds (C=O···H and C-H···O) with water and ethanol molecules. nih.gov These interactions, while weak, are crucial in determining the solvation and macroscopic properties of the substance. Given its larger size and additional carbonyl group, this compound would exhibit a more complex network of these interactions.

Energy Framework Analysis:

In a hypothetical crystal structure of this compound, an energy framework calculation would decompose the total interaction energy between a central molecule and its neighbors into electrostatic and dispersion components. This allows for a quantitative assessment of the packing topology.

Illustrative Intermolecular Energy Contributions: The following table illustrates the typical energy contributions to the stabilization of a molecular crystal for a compound with similar functional groups.

| Interaction Type | Typical Energy Contribution (kJ/mol) | Description |

| Electrostatic | -50 to -100 | Arises from the interaction between permanent multipoles, significant due to the polar carbonyl groups. |

| Dispersion | -80 to -150 | Arises from induced dipoles (van der Waals forces), significant due to the large number of atoms and the aromatic ring. |

| Repulsion | Positive | Short-range repulsive force preventing molecular collapse. |

| Total | Negative (Stabilizing) | The sum of all attractive and repulsive forces, indicating a stable crystal lattice. |

| This data is illustrative and represents typical values found in energy framework analyses of organic molecules. |

Studies on other keto-substituted aromatic compounds have quantified these interactions. For instance, interaction energies between a ligand and protein residues, calculated during molecular dynamics simulations, often show hydrogen bonds contributing -4 to -5 kcal/mol, while the total interaction energy, including electrostatic and hydrophobic contributions, can be much larger. ucsd.edu Similarly, for this compound, the interactions with surrounding molecules, whether in a crystal or in solution, would be a combination of these forces, dictating its physical and chemical behavior.

Derivatives and Analogues of Ethyl 4 Ethylbenzoyl Acetate: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel Compounds Incorporating the Ethyl (4-Ethylbenzoyl)acetate Scaffold

The synthesis of this compound itself can be achieved through a Claisen condensation of ethyl acetate (B1210297) with ethyl 4-ethylbenzoate (B1233868), in the presence of a strong base like sodium ethoxide. This method is a common and effective way to produce various substituted benzoylacetates.

The ethyl ester of (4-ethylbenzoyl)acetic acid can be converted to other esters, such as methyl or propyl esters, through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with an excess of the desired alcohol (e.g., methanol (B129727) or propanol).

A more general route to a variety of esters is through the hydrolysis of this compound to (4-ethylbenzoyl)acetic acid, followed by esterification with the desired alcohol. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a widely used method for this purpose. masterorganicchemistry.comchemguide.co.ukathabascau.cachemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk

Table 1: Potential Ester Derivatives of (4-Ethylbenzoyl)acetic Acid via Fischer Esterification

| Alcohol | Catalyst | Potential Ester Product |

| Methanol | H₂SO₄ | Mthis compound |

| n-Propanol | H₂SO₄ | Propyl (4-ethylbenzoyl)acetate |

| Isopropanol | H₂SO₄ | Isopropyl (4-ethylbenzoyl)acetate |

| n-Butanol | H₂SO₄ | Butyl (4-ethylbenzoyl)acetate |

This table represents potential synthetic targets based on the well-established Fischer esterification reaction.

Further functionalization of the benzoyl ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing 4-ethyl group is an ortho-, para-directing activator. Since the para position is already occupied, incoming electrophiles will primarily be directed to the positions ortho to the ethyl group (positions 3 and 5). The benzoyl group is a deactivator and a meta-director.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3-position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen at the 3-position.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce an acyl or alkyl group at the 3-position, although the deactivating effect of the benzoyl group might necessitate harsh reaction conditions.

The β-ketoester backbone of this compound is a versatile functional group for various chemical transformations. The active methylene (B1212753) group (the CH₂ between the two carbonyls) is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate can then act as a nucleophile in a variety of reactions.

For instance, the enolate can be alkylated by reacting it with an alkyl halide. This would introduce a substituent at the α-position of the ketoester. It can also undergo acylation with an acyl chloride to introduce a second acyl group.

The carbonyl group of the ketone can also be a site for modification. For example, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Exploration of Analogues with Variations in Aromatic Substitution

A patent describes the synthesis of ethyl benzoylacetate derivatives with phenolic hydroxyl groups on the benzoyl ring, which could be adapted to produce analogues of this compound with hydroxyl substitutions. google.com

Table 2: Examples of Substituted Ethyl Benzoylacetate Analogues

| Starting Benzoyl Chloride | Resulting Ethyl Benzoylacetate Analogue |

| 4-Methylbenzoyl chloride | Ethyl (4-methylbenzoyl)acetate |

| 4-Methoxybenzoyl chloride | Ethyl (4-methoxybenzoyl)acetate |

| 4-Chlorobenzoyl chloride | Ethyl (4-chlorobenzoyl)acetate |

| 4-Nitrobenzoyl chloride | Ethyl (4-nitrobenzoyl)acetate |

This table illustrates how different starting materials in the Claisen condensation can lead to a variety of analogues for SAR studies.

Cycloaddition and Condensation Reactions to Form Heterocyclic Derivatives

The β-ketoester functionality in this compound is a key precursor for the synthesis of a wide range of heterocyclic compounds through cycloaddition and condensation reactions. These reactions often proceed through the formation of an enolate or enamine intermediate.

The synthesis of pyran and dihydropyran derivatives can be achieved through various multicomponent reactions involving ethyl benzoylacetate analogues. For example, a base-dependent synthesis of tetrasubstituted pyrans or 3,4-dihydropyrans has been reported using δ-acetoxy allenoates and enolizable carbonyls like ethyl benzoylacetate. researcher.life The choice of base, such as DMAP or DBU, can influence whether the pyran or the dihydropyran is formed. researcher.life

Another approach involves the reaction of ethyl benzoylacetate with α,β-unsaturated nitriles. For instance, the reaction with benzylidenemalononitrile (B1330407) can lead to the formation of highly functionalized pyran derivatives.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The synthesis of pyridine and pyrimidine derivatives from this compound often involves multi-step reactions. For instance, N-(aryl)propanamide derivatives, which can be synthesized from ethyl benzoylacetate, serve as precursors for heterocyclization reactions. rawdatalibrary.net These propanamide derivatives can react with malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield pyridine derivatives. rawdatalibrary.netresearchgate.net Another approach involves the reaction of chalcones with reagents like guanidine (B92328) hydrochloride or ethyl cyanoacetate and ammonium (B1175870) acetate to form pyrimidine and pyridine rings, respectively. uobaghdad.edu.iq

The structure-activity relationship (SAR) of these derivatives has been a subject of investigation. Studies have shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance the biological activity of pyridine derivatives. nih.govresearchgate.netunison.mx Conversely, the inclusion of halogen atoms or bulky groups may lead to a decrease in activity. nih.govresearchgate.netunison.mx In a series of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, it was found that ethyl groups at the 2- and 4-positions were favored over methyl groups for A3 adenosine (B11128) receptor antagonist activity. nih.gov The biological activity of pyrimidine derivatives is also significantly influenced by the nature of substituents on the pyrimidine ring. humanjournals.com

Table 1: Synthesis of Pyridine and Pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

| N-(aryl)propanamides | Malononitrile or Ethyl cyanoacetate | Pyridine derivatives | rawdatalibrary.netresearchgate.net |

| Chalcones | Guanidine hydrochloride | Pyrimidine derivatives | uobaghdad.edu.iq |

| Chalcones | Ethyl cyanoacetate, Ammonium acetate | Pyridine derivatives | uobaghdad.edu.iq |

Furan (B31954) Derivatives

The synthesis of furan derivatives can be achieved through various synthetic routes. While direct synthesis from this compound is not explicitly detailed in the provided context, related furan-containing structures have been synthesized. For example, 2-chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)-nicotinonitrile was synthesized via a four-component reaction involving 1-acetylnaphthalene, furfural, ethyl cyanoacetate, and ammonium acetate, followed by chlorination. ijpsonline.com

Quinoline (B57606) and Isoquinoline (B145761) Frameworks

Quinoline derivatives can be conveniently synthesized in a two-step process starting from 2-aminobenzoic acids. beilstein-journals.orgnih.govusm.edu The initial step involves the conversion of anthranilic acids to isatoic anhydrides. beilstein-journals.orgnih.govusm.edu Subsequently, these anhydrides react with the sodium enolate of ethyl acetoacetate (B1235776) to form substituted quinolines. beilstein-journals.orgnih.govusm.edu Another method involves the reaction of ethyl 2,4-dimethylquinoline-3-carboxylate with various reagents to produce 2,4-bis((E)-styryl)quinoline-3-carboxylates. nih.gov

For isoquinoline synthesis, a notable method involves the cyclization and deoxygenation of 2-alkynylbenzaldoxime. thieme-connect.de This reaction can be initiated by an electrophile like silver triflate or bromine, leading to the formation of a cyclic nitrone, which is then deoxygenated. thieme-connect.de

Structure-activity relationship studies on quinoline derivatives have identified potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov Specifically, a series of quinoline derivatives were synthesized and evaluated, leading to the discovery of a compound with high potency and selectivity for PDE5. nih.gov

Table 2: Synthesis of Quinoline Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Aminobenzoic acids | Triphosgene, Ethyl acetoacetate sodium enolate | Substituted quinolines | beilstein-journals.orgnih.govusm.edu |

| Ethyl 2,4-dimethylquinoline-3-carboxylate | Various (e.g., NBS, triethyl phosphite, benzaldehyde) | 2,4-bis((E)-styryl)quinoline-3-carboxylates | nih.gov |

Pyrrolo[2,3-d]pyrimidines and Pyrazoles

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often starts from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov This starting material can undergo nucleophilic substitution with compounds like ethyl 2-(4-aminophenyl)acetate. nih.gov Further modifications, such as hydrolysis and coupling reactions, can then be performed to generate a variety of derivatives. nih.gov Another synthetic route involves the cyclization of 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol in an acidic solution. chemicalbook.com

Pyrazole (B372694) derivatives can be synthesized through the condensation of β-dicarbonyl compounds, such as ethyl acetoacetate, with hydrazine (B178648) derivatives. rasayanjournal.co.indergipark.org.trresearchgate.net For instance, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate yields a pyrazolone (B3327878) intermediate, which can be further reacted to create more complex pyrazole structures. researchgate.net One-pot multicomponent reactions have also been developed for the efficient synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives. sid.ir

Structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine derivatives have led to the identification of potent inhibitors of RET kinase, a target in certain cancers. nih.gov These studies have explored the effects of different substituents at various positions on the scaffold. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, SAR studies have guided the optimization of compounds to potently inhibit kinases like FLT3 and VEGFR2, which are relevant in acute myeloid leukemia. nih.gov In the case of pyrazole-based inhibitors of meprin α and β, SAR studies have shown that the introduction of acidic moieties can increase activity against meprin β. nih.gov

Table 3: Synthesis of Pyrrolo[2,3-d]pyrimidine and Pyrazole Derivatives

| Starting Material | Reagents | Product | Reference |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl 2-(4-aminophenyl)acetate, etc. | Pyrrolo[2,3-d]pyrimidine derivatives | nih.gov |

| 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol | HCl | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | chemicalbook.com |

| Ethyl acetoacetate | Hydrazine derivatives | Pyrazole derivatives | rasayanjournal.co.indergipark.org.trresearchgate.net |

| Phenylhydrazine, Ethyl acetoacetate | Benzaldehyde, Malononitrile | Dihydropyranopyrazole derivatives | researchgate.net |

Thiophenes

A common method for synthesizing thiophene (B33073) derivatives is the Gewald reaction. This reaction involves the condensation of a carbonyl compound, a nitrile with an active methylene group (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. rawdatalibrary.netresearchgate.net For example, N-(aryl)propanamide derivatives, derived from ethyl benzoylacetate, can undergo the Gewald synthesis to produce aminothiophene derivatives. rawdatalibrary.netresearchgate.net Another approach involves a multicomponent reaction of ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and an active methylene reagent. researchgate.net

The structure-activity relationship of thiophene derivatives has been explored, particularly concerning their potential as antibacterial agents. researchgate.net Studies have shown that certain substitutions on the thiophene ring can lead to significant antibacterial activity. researchgate.net For instance, a series of 5-bromothiophene-2-carboxylic acid analogs were synthesized, and their activity was evaluated. researchgate.net

Table 4: Synthesis of Thiophene Derivatives

| Starting Material | Reagents | Product | Reference |

| N-(aryl)propanamides | Malononitrile or Ethyl cyanoacetate, Sulfur | Aminothiophene derivatives | rawdatalibrary.netresearchgate.net |

| Ethyl 4-chloroacetoacetate | Phenyl isothiocyanate, Active methylene reagent | Thiophene derivatives | researchgate.net |

Pyrazines, β-Carbolines, and Quinoxalines from Self-Dimers

Information regarding the synthesis and SAR of pyrazines, β-carbolines, and quinoxalines derived specifically from the self-dimers of this compound is not available in the provided search results.

Pyranoindoles via Pechmann Condensation

Information regarding the synthesis and SAR of pyranoindoles via the Pechmann condensation of this compound is not available in the provided search results.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, which are enantiomerically pure β-hydroxy esters, is a significant area of research due to the importance of these chiral building blocks in the preparation of biologically active molecules. The primary methods for achieving stereoselectivity involve the asymmetric reduction of the β-keto group and the asymmetric alkylation or other modifications at the α-carbon.

One of the most effective methods for the stereoselective synthesis of chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto esters. nih.gov This transformation can be achieved with high enantioselectivity using various catalytic systems. Enzyme-catalyzed reductions, in particular, have gained prominence for their high efficiency and stereospecificity under mild reaction conditions. For instance, dehydrogenases/reductases from various microorganisms are widely used for the production of optically pure enantiomers from carbonyl compounds. nih.gov

A study on the (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum demonstrated its utility in the asymmetric reduction of a wide range of prochiral ketones and β-keto esters. nih.gov The enzyme, expressed in Escherichia coli, serves as a whole-cell catalyst. The reduction of various para-substituted acetophenone (B1666503) derivatives, which are structurally analogous to the 4-ethylbenzoyl moiety of the target compound, yielded the corresponding (S)-alcohols with excellent enantiomeric excess (ee). nih.gov This suggests that PEDH and similar enzymes could be highly effective for the stereoselective reduction of this compound to its corresponding chiral β-hydroxy ester. The stereochemical outcome is often predictable based on the enzyme's substrate specificity, which can be rationalized through molecular docking studies. nih.gov

Genetic engineering of common biocatalysts like baker's yeast (Saccharomyces cerevisiae) has also been employed to enhance the stereoselectivity of β-keto ester reductions. By overexpressing or deleting specific reductase enzymes, such as fatty acid synthase (Fasp), aldo-keto reductase (Ypr1p), and α-acetoxy ketone reductase (Gre2p), "second-generation" yeast strains have been developed. These engineered strains exhibit significantly improved stereoselectivities in the reduction of various β-keto esters, making chiral β-hydroxy ester building blocks more accessible. researchgate.net

Beyond biocatalysis, purely chemical methods involving chiral catalysts are also prevalent. Asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium, is a powerful technique for producing β-hydroxy esters with high enantiomeric purity. acs.org Additionally, chiral disulfonimide-catalyzed asymmetric synthesis via a vinylogous Mukaiyama–Mannich reaction has been developed for producing δ-amino-β-keto esters with good to excellent yields and enantioselectivities, showcasing another avenue for creating complex chiral derivatives. thieme-connect.com

Another approach to generating chiral centers involves reactions at the α-carbon of the β-keto ester. For example, a catalytic enantioselective α-cyanation of β-keto esters has been achieved using a chiral tin alkoxide catalyst. This method allows for the creation of optically active α-cyano-β-keto esters with a chiral quaternary carbon in high yields. thieme-connect.com Similarly, asymmetric α-fluorination can be accomplished using organocatalysts, yielding fluorinated chiral quaternary centers on β-keto ester compounds. mdpi.com

The table below summarizes various stereoselective methods applicable to the synthesis of chiral derivatives of β-keto esters, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |

| Asymmetric Reduction | (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral β-keto esters | Chiral β-hydroxy esters | High enantioselectivity for (S)-alcohols. | nih.gov |

| Asymmetric Reduction | Genetically engineered S. cerevisiae | β-keto esters | Chiral β-hydroxy esters | Tunable stereoselectivity through enzyme modification. | researchgate.net |

| Asymmetric Hydrogenation | Chiral Ruthenium complexes | β-keto carboxylic esters | Chiral β-hydroxy esters | High enantiomeric purity. | acs.org |

| Asymmetric α-Cyanation | Chiral Tin Alkoxide | β-keto esters | α-cyano-β-keto esters | Creates chiral quaternary carbon. | thieme-connect.com |

| Asymmetric α-Fluorination | Organocatalysts | β-keto esters | α-fluoro-β-keto esters | Creates fluorinated chiral quaternary centers. | mdpi.com |

| Asymmetric Mannich Reaction | Chiral Disulfonimide | Chan diene and N-Boc imines | δ-amino-β-keto esters | High yields and enantioselectivities. | thieme-connect.com |

Rational Design of Derivatives Based on Theoretical Predictions

The rational design of novel derivatives of this compound with enhanced biological activity relies heavily on theoretical predictions and computational modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of newly designed molecules before their synthesis, thereby saving significant time and resources. nih.gov

The process of rational design begins with a lead compound, in this case, a derivative of this compound with known activity. A library of virtual analogues is then created by modifying the lead structure. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. mdpi.comnih.gov